
2-(Oxan-4-yl)propanal
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Overview
Description
2-(Oxan-4-yl)propanal is an organic compound characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)propanal typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.
Attachment of the Propanal Group: The propanal group can be introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.
Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: 2-(Oxan-4-yl)propanoic acid.
Reduction: 2-(Oxan-4-yl)propanol.
Substitution: Various substituted oxane derivatives, depending on the substituent introduced.
Scientific Research Applications
2-(Oxan-4-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yl)propanal depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxane ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(oxan-4-yl)propanal: This compound has a similar structure but with a methyl group attached to the propanal moiety.
2-(Oxan-4-yl)butanal: Similar to 2-(Oxan-4-yl)propanal but with an additional carbon in the aldehyde chain.
2-(Oxan-4-yl)ethanal: A shorter-chain analog with an ethanal group instead of propanal.
Uniqueness
This compound is unique due to its specific combination of the oxane ring and the propanal group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
2-(Oxan-4-yl)propanal, also known as a tetrahydrofuran derivative, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H10O
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
- Molecular Weight : Approximately 98.14 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its interaction with biological systems.
The compound is believed to exert its biological effects through:
- Enzyme Interaction : Potential inhibition or modulation of specific enzymes involved in metabolic pathways.
- Cellular Pathways : Influence on signaling pathways that regulate cellular functions such as apoptosis and proliferation.
Case Studies and Experimental Data
-
Inhibition Studies :
- In vitro assays have demonstrated that this compound can inhibit certain phospholipases, which are crucial for lipid metabolism and cell signaling. For example, a study showed that compounds with similar structures can inhibit lysosomal phospholipase A2 (LPLA2), suggesting a potential for this compound to exhibit similar activity .
- Toxicity Assessments :
- Pharmacological Applications :
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic conditions for 2-(Oxan-4-yl)propanal, and how can yield and purity be maximized?
- The synthesis of structurally related oxan-4-yl derivatives often involves multi-step reactions with critical parameters such as temperature, catalyst selection, and reaction time. For example, in the synthesis of N-(oxan-4-yl)-3-phenylpropanamide, optimizing reaction conditions (e.g., using anhydrous solvents and controlled stoichiometry) significantly improved yield and purity . Similar protocols can be adapted for this compound by adjusting protecting groups and purification methods (e.g., column chromatography).
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental applications?
- Compounds with oxan-4-yl moieties often exhibit moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate. Stability studies on analogous aldehydes suggest sensitivity to oxidation, necessitating storage under inert atmospheres. For instance, 3-[4-(Propan-2-yloxy)phenyl]propanal requires refrigeration to prevent degradation . These properties guide solvent selection for reactions and storage protocols.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
- NMR analysis (e.g., 1H and 13C) is critical for confirming the aldehyde proton (~9-10 ppm) and oxan-4-yl ring structure. IR spectroscopy identifies the carbonyl stretch (~1720 cm−1). High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated for structurally similar compounds like 2-[(4-chlorophenyl)sulfanyl]propanal derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of reactions involving this compound?
- Stereoselectivity in oxan-4-yl derivatives can arise from steric effects of the tetrahydropyran ring or chiral catalysts. For example, asymmetric reductions of related aldehydes using chiral boranes yield enantiomerically enriched alcohols . Computational modeling (DFT) may further elucidate transition states and guide catalyst design for this compound.
Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?
- Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from assay variability or impurities. Rigorous purity verification (HPLC, elemental analysis) and standardized protocols (e.g., MIC assays) are essential. Comparative studies on 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid highlight the importance of structural analogs to validate target interactions .
Q. What strategies enhance the metabolic stability and bioavailability of this compound-derived drug candidates?
- Structural modifications, such as replacing the aldehyde with a prodrug moiety (e.g., oxime or acetal), can mitigate rapid oxidation. For instance, O-methyloxime derivatives of propanal compounds show improved stability in pharmacokinetic studies . Additionally, introducing electron-withdrawing groups on the oxan-4-yl ring may reduce metabolic degradation .
Q. How does the oxan-4-yl moiety influence the reactivity of this compound in catalytic oxidation or reduction reactions?
- The tetrahydropyran ring’s electron-donating effects can modulate carbonyl reactivity. In oxidation reactions, this compound may form carboxylic acids slower than linear aldehydes due to steric hindrance, as observed in studies on 3-[4-(Propan-2-yloxy)phenyl]propanoic acid synthesis . Conversely, hydrogenation catalysts (e.g., Pd/C) may favor partial reduction to alcohols under controlled conditions .
Q. What experimental designs are recommended to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For enzyme inhibition assays, kinetic studies (e.g., Michaelis-Menten analysis) using purified targets (e.g., oxidoreductases) are critical. Structural analogs like [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine provide precedents for probing target engagement .
Q. Methodological Considerations
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Safety data sheets (SDS) for structurally related aldehydes recommend using fume hoods, nitrile gloves, and eye protection. For example, 2-(9-Oxoxanthen-2-yl)propionic acid requires precautions against skin/eye irritation and inhalation risks . Stability testing under varying pH and temperature conditions is also advised.
Q. How can computational tools (e.g., molecular docking) predict the bioactivity of this compound derivatives?
- Molecular docking studies using software like AutoDock Vina can simulate interactions between this compound and protein targets (e.g., kinases). Validated with experimental data from analogs like 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, these models prioritize derivatives for synthesis .
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(oxan-4-yl)propanal |
InChI |
InChI=1S/C8H14O2/c1-7(6-9)8-2-4-10-5-3-8/h6-8H,2-5H2,1H3 |
InChI Key |
PVDKDQFFDBUGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1CCOCC1 |
Origin of Product |
United States |
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